molecular formula C11H9BrClF3O B15384272 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B15384272
M. Wt: 329.54 g/mol
InChI Key: PGTODCXHOONNCO-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring a phenyl ring substituted with bromomethyl (at position 5) and trifluoromethyl (at position 2) groups, coupled with a 3-chloropropanone side chain.

Properties

Molecular Formula

C11H9BrClF3O

Molecular Weight

329.54 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-(trifluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3O/c12-6-7-1-2-9(11(14,15)16)8(5-7)10(17)3-4-13/h1-2,5H,3-4,6H2

InChI Key

PGTODCXHOONNCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)CCCl)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Substituent Positioning and Functional Groups
  • Target Compound: Phenyl ring with bromomethyl (position 5), trifluoromethyl (position 2), and 3-chloropropanone chain.
  • Example 5.24 () :
    • Pyrazolone ring with bromomethyl, trifluoromethyl, and methyl groups. Molecular formula includes a nitrogen atom, differentiating its heterocyclic core .
  • 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol (): Features a bicycloheptane moiety and thiourea linkage, introducing steric bulk and hydrogen-bonding capacity absent in the target compound .
  • 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one () :
    • Thiophene ring replaces the benzene ring, altering electronic properties and conjugation .
Crystallographic and Conformational Analysis
  • Structural refinement tools like SHELX and visualization software such as UCSF Chimera are critical for analyzing such compounds. For example, highlights the use of SHELX for refining methyl group positions in dibromopropanone derivatives .

Physical and Chemical Properties

Molecular Weight and Spectral Data
Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data (e.g., LC/MS) Reference
Target Compound C₁₁H₉BrClF₃O 329.5 Estimated [M+H]⁺: 330.5 -
Example 5.23 () C₁₂H₁₀Br₂ClN₂O 381 (observed [M+H]⁺: 381) LC/MS: m/z 381
1-(5-Chlorothiophen-2-yl)-3-phenylpropenone C₁₂H₉ClOS 236.6 Not reported
2,3-Dibromo-1-(4-methylphenyl)propanone C₁₀H₉Br₂O 311.9 Refined via SHELX
Stability and Reactivity
  • The trifluoromethyl group enhances thermal and oxidative stability compared to methyl or chloro substituents .
  • Bromine and chlorine substituents may render the compound photosensitive, necessitating storage in dark conditions, as seen in ’s synthesis protocols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves halogenation and substitution steps. For example, bromination of a trifluoromethyl-substituted phenyl precursor followed by chloropropanone coupling under controlled conditions (e.g., dichloromethane as solvent, triethylamine as base, and temperatures between 0–25°C). Yield optimization requires precise stoichiometric ratios, inert atmospheres to prevent oxidation, and purification via column chromatography .
  • Critical Factors : Solvent polarity, reaction time, and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly impact yields. Impurities from incomplete bromination or competing side reactions (e.g., hydrolysis of the trifluoromethyl group) must be mitigated .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify structural features like bromomethyl (δ4.5\delta \sim4.5 ppm) and trifluoromethyl (δ110\delta \sim110 ppm in 19F^{19}\text{F}) groups.
  • IR Spectroscopy : Peaks at ~1645 cm1^{-1} (C=O stretch) and ~650 cm1^{-1} (C-Br stretch) confirm functional groups .
  • HPLC-MS : Used to assess purity and molecular weight (e.g., ESI-MS for [M+H]+^+ ion detection).
  • X-ray Crystallography : SHELX software (via Olex2) resolves crystal structures, validating stereochemistry .

Q. How does the compound’s stability under various conditions affect experimental design?

  • Methodological Answer : The compound is stable in anhydrous organic solvents (e.g., DCM, THF) but degrades in protic solvents (e.g., water, methanol) due to hydrolysis of the bromomethyl group. Storage at 0–4°C in amber vials minimizes light-induced decomposition. Reactivity with nucleophiles (e.g., amines, thiols) necessitates inert conditions during functionalization .

Advanced Research Questions

Q. What reaction mechanisms govern nucleophilic substitution at the bromomethyl site, and how do electronic effects influence reactivity?

  • Methodological Answer : The bromomethyl group undergoes SN _N2 reactions with nucleophiles (e.g., amines, azides). Electron-withdrawing trifluoromethyl groups on the phenyl ring enhance electrophilicity at the bromomethyl carbon, accelerating substitution. Kinetic studies (e.g., using 1H^1\text{H} NMR to track reaction progress) reveal rate constants dependent on solvent polarity and nucleophile strength .
  • Example : Reaction with sodium azide in DMF at 60°C produces the azide derivative, a precursor for click chemistry applications .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The Colle-Salvetti correlation-energy formula helps model electron density distributions .
  • AutoDock Vina : Docks the compound into enzyme active sites (e.g., cytochrome P450) to estimate binding affinities. Parameters include flexible side chains and solvation effects .
    • Case Study : Docking studies suggest the trifluoromethyl group enhances hydrophobic interactions with protein pockets, while the chloropropanone moiety may form covalent bonds with catalytic cysteine residues .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data between this compound and its analogs?

  • Methodological Answer : Comparative SAR studies using analogs with varied substituents (e.g., difluoromethyl vs. trifluoromethylthio) identify critical functional groups. For example:

  • Biological Activity : Analogs lacking the bromomethyl group show reduced enzyme inhibition (IC50_{50} increases from 0.5 µM to >10 µM).
  • Data Reconciliation : Conflicting solubility or stability data may arise from crystallinity differences, resolved via powder XRD or DSC analysis .

Q. How can X-ray crystallography and UCSF Chimera elucidate the compound’s role in enzyme inhibition studies?

  • Methodological Answer : Co-crystallization with target enzymes (e.g., kinases) followed by structure refinement via SHELXL reveals binding modes. UCSF Chimera visualizes non-covalent interactions (e.g., hydrogen bonds between the ketone oxygen and catalytic lysine). Multiscale extensions model large complexes (e.g., viral capsids) for broader mechanistic insights .

Data Contradiction Analysis

Q. Why do similar compounds with minor structural variations exhibit divergent biological activities?

  • Methodological Answer :

CompoundFunctional GroupIC50_{50} (µM)Notes
Target Compound Bromomethyl, Trifluoromethyl0.5High affinity due to electrophilic bromomethyl
Analog A Chloromethyl, Trifluoromethyl5.2Reduced reactivity slows covalent binding
Analog B Bromomethyl, Difluoromethyl2.1Lower electron-withdrawing effect weakens interactions
  • Resolution : Positional isomerism (e.g., bromomethyl at C5 vs. C3) alters steric accessibility to enzyme active sites, validated via mutagenesis studies .

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